molecular formula C19H25BrN4O3S B486084 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 890596-32-4

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B486084
CAS No.: 890596-32-4
M. Wt: 469.4g/mol
InChI Key: JGADHCWZZZBLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-methylphenyl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform.

    Acylation: The brominated pyrazole undergoes acylation with 3-chloropropanoyl chloride in the presence of a base such as triethylamine.

    Formation of the Piperazine Derivative: The final step involves the reaction of the acylated pyrazole with 4-methylphenylsulfonyl piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-methylphenyl)sulfonyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.

    Pathways Involved: Inhibition of specific enzymes or receptors, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-methylphenyl)sulfonyl]piperazine
  • 1-[3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-methylphenyl)sulfonyl]piperazine

Uniqueness

1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-methylphenyl)sulfonyl]piperazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrN4O3S/c1-14-4-6-17(7-5-14)28(26,27)23-12-10-22(11-13-23)18(25)8-9-24-16(3)19(20)15(2)21-24/h4-7H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGADHCWZZZBLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCN3C(=C(C(=N3)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.